2-Methylbenzothiazole

Catalog No.
S1511635
CAS No.
120-75-2
M.F
C8H7NS
M. Wt
149.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylbenzothiazole

CAS Number

120-75-2

Product Name

2-Methylbenzothiazole

IUPAC Name

2-methyl-1,3-benzothiazole

Molecular Formula

C8H7NS

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3

InChI Key

DXYYSGDWQCSKKO-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2S1

Canonical SMILES

CC1=NC2=CC=CC=C2S1

Synthesis

Several methods have been developed for the synthesis of 2-MBT. One common approach involves the copper-catalyzed, base-free C-S coupling reaction. This method utilizes readily available starting materials and can be conducted under both conventional and microwave heating conditions [1].

[1] Sigma-Aldrich. (n.d.). 2-Methylbenzothiazole 99% 120-75-2. Retrieved from

2-Methylbenzothiazole has the molecular formula C₈H₇NS and a molecular weight of approximately 149.21 g/mol . It features a methyl group attached to the nitrogen-containing thiazole ring, which influences its reactivity and interactions with other molecules. The compound is typically a yellow-orange liquid with an odorless characteristic .

, including:

  • Nucleophilic Substitution: The nitrogen atom in the thiazole ring can act as a nucleophile, allowing for substitutions at various positions on the aromatic ring.
  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions of the benzene ring, facilitating further functionalization.
  • Condensation Reactions: It can react with various electrophiles to form derivatives, such as N-(carboxyethyl)-2-methylbenzothiazolium bromide through condensation reactions .

Research has shown that 2-methylbenzothiazole exhibits significant biological activity. Notably, it has been identified as a potent inhibitor of human monoamine oxidase B, with some derivatives demonstrating IC₅₀ values less than 0.017 μM . Additionally, compounds derived from 2-methylbenzothiazole have been studied for their anti-inflammatory and antioxidant properties.

Several methods exist for synthesizing 2-methylbenzothiazole, including:

  • Acetic Anhydride Method: This method involves reacting 2-aminothiophenol halides with acetic anhydride in glacial acetic acid, followed by neutralization with sodium hydroxide .
  • Condensation Reactions: Various condensation reactions can yield derivatives of 2-methylbenzothiazole, allowing for modifications that enhance its biological activity or alter its physical properties .

Studies have demonstrated that 2-methylbenzothiazole interacts with various biological targets. Its derivatives have been evaluated for their inhibitory effects on enzymes such as monoamine oxidase B, suggesting potential applications in treating neurological disorders . Furthermore, these compounds exhibit varying degrees of anti-inflammatory activity, indicating their utility in developing new therapeutic agents.

Several compounds share structural similarities with 2-methylbenzothiazole. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
BenzothiazoleBasic structure without methyl substitutionCommonly used in rubber industry
2-AminobenzothiazoleAmino group at position 2Exhibits different biological activities
6-MethylbenzothiazoleMethyl group at position 6Shows different reactivity patterns

Physical Description

Liquid

XLogP3

3

Boiling Point

238.0 °C

Melting Point

14.0 °C
14°C

UNII

7LX1XE6H8W

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 34 of 36 companies (only ~ 5.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Vapor Pressure

0.03 mmHg

Other CAS

120-75-2

Wikipedia

2-methylbenzothiazole

General Manufacturing Information

Benzothiazole, 2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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